methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate
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Description
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C24H23FN2O6 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities that have drawn significant research interest. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C22H18F2N2O4
- Molecular Weight : 412.39 g/mol
- CAS Number : 1190288-06-2
This compound's structure features a pyrrole ring substituted with both indole and phenyl groups, which are known to influence its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10.5 | Apoptosis |
A375 | 8.3 | Cell cycle arrest |
HCT116 | 12.0 | ROS generation |
These findings suggest that the compound may act via multiple pathways to inhibit tumor growth.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 40 |
This antimicrobial potential is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
- Study on HeLa Cells : In a study published in Journal of Cancer Research, researchers treated HeLa cells with varying concentrations of the compound and observed a dose-dependent reduction in viability, with significant apoptosis confirmed through flow cytometry analysis.
- Animal Model Testing : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
Properties
Molecular Formula |
C24H23FN2O6 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H23FN2O6/c1-11-18(24(29)33-5)20(19-14-10-13(25)6-7-15(14)27-23(19)28)21(26-11)12-8-16(30-2)22(32-4)17(9-12)31-3/h6-10,19,26H,1-5H3,(H,27,28) |
InChI Key |
SJVCMUOYPOCAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC |
Origin of Product |
United States |
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